Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound characterized by its unique thiazole and pyridine moieties. The compound features a thiazole ring system, which is known for its diverse biological activities, and an ethyl acetate functional group, contributing to its solubility and reactivity. The structure includes multiple substituents that enhance its potential as a pharmaceutical agent.
The chemical reactivity of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be explored through various reactions typical of thiazole derivatives. These may include:
Thiazole derivatives are noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate may exhibit similar activities due to its structural components. Preliminary studies suggest potential efficacy against various pathogens and possibly in cancer cell lines.
The synthesis of Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves several steps:
Interaction studies involving Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate can be conducted using various techniques:
Several compounds share structural similarities with Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate. Here are some examples:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 2-(4-methylthiazol)acetate | Thiazole ring | Antimicrobial |
| 4-Methylthiazole | Simple thiazole | Antifungal |
| 2-Amino thiazole derivatives | Amino group on thiazole | Anticancer |
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its dual thiazole structure combined with a pyridine moiety, potentially enhancing its biological profile compared to simpler analogs that lack such complexity.
The IUPAC name of this compound is derived through a hierarchical analysis of its molecular structure. The parent chain is identified as the ethyl acetate moiety, which forms the ester functional group. The acetyloxy group (-OAc) is attached to a thiazole ring system, specifically at the 4-position of the 1,3-thiazole heterocycle. This thiazole ring is further substituted at the 2-position with a carboxamide group (-NH-C=O), which links to a second thiazole ring.
The second thiazole ring is substituted at the 4-position with a methyl group and at the 2-position with a 2-propylpyridin-4-yl group. Pyridine, a six-membered aromatic ring with one nitrogen atom, is numbered such that the nitrogen occupies the 1-position. The propyl substituent on the pyridine ring is located at the 2-position, while the thiazole attachment occurs at the 4-position.
The full systematic name is constructed as follows:
This results in the complete IUPAC name:
Ethyl [2-({[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate.
As of May 27, 2025, this compound does not appear in major chemical databases under its systematic name or common synonyms. A review of PubChem , ChemSpider , and commercial catalogs reveals no exact matches for the structure. Key observations include:
The absence of identifiers suggests this compound may be a novel entity or a proprietary molecule not yet disclosed in public databases. Structural analogs, such as ethyl 2-(2-aminothiazol-4-yl)acetate , demonstrate the commonality of thiazole-acetate frameworks in medicinal chemistry.
While no standardized synonyms exist for this compound, historical naming conventions for analogous structures provide insight into potential alternative designations:
Historical practices often prioritized brevity over systematic rigor. For example, the term “thiazolylacetate” appears in older literature to describe esters of thiazole-containing acetic acids . However, modern nomenclature mandates full substituent specification to avoid ambiguity.